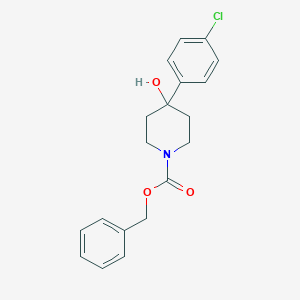

4-(4-氯苯基)-4-羟基哌啶-1-羧酸苄酯

描述

Synthesis Analysis

Synthesis of compounds structurally related to Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps, including halogenation, reduction, and functional group transformations. The synthesis route for similar compounds often starts from readily available reagents, undergoing SN2 substitution, reduction by sodium borohydride, oxidation, and finally, acylation to achieve the target compound (Chen Xin-zhi, 2011).

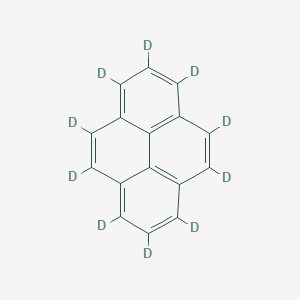

Molecular Structure Analysis

The molecular structure of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate and its analogs has been elucidated using various spectroscopic and crystallographic techniques. Crystal structure analysis reveals the orientation and interaction of piperidine and chlorophenyl rings, as well as intramolecular and intermolecular hydrogen bonds, which play a critical role in stabilizing the compound's structure (B. Revathi et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including derivatization, which is crucial for its detection and quantification in biological samples. Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for sensitive detection by HPLC with fluorescence, demonstrating its reactivity and the potential for analytical applications (Y. Higashi et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal form, are determined by the molecular structure. The crystal packing and hydrogen bonding influence the compound's solubility and melting point, essential for its application in material science and pharmaceutical formulation (B. Revathi et al., 2015).

科学研究应用

立体选择性合成:一项研究展示了取代叔丁基3-烯丙基-4-羟基哌啶-1-羧酸酯的立体选择性合成,这对于通过与甲酸或苯甲酸的米цу诺布反应生成反式异构体至关重要 (Boev 等,2015).

构象分析:另一项研究重点关注了 4-苄基-4-羟基哌啶中苄基的构象,揭示了其对某些碳原子的屏蔽影响 (Manimekalai 等,2007).

胆碱酯酶抑制剂:基于脯氨酸的氨基甲酸酯,包括 (2S)-2-[(2-氯苯基)氨基甲酰基]吡咯烷-1-羧酸苄酯,已显示出作为胆碱酯酶抑制剂的潜力,与治疗神经系统疾病相关 (Pizova 等,2017).

药理活性:4-(4'-(氯苯基)-4-羟基哌啶) 衍生物在常血压大鼠中表现出显着的镇痛活性和降低血压 (Saify 等,2005).

抗病毒活性:1-(4-氯苯基)-4-(对甲苯基)-5,6,7,8-四氢-2a,4a-二氮杂环戊并[cd]-茚满-2-羧酸的某些衍生物显示出良好的抗病毒活性 (Demchenko 等,2019).

抗真菌活性优化:氯苯基衍生物(苄基羟基在其中起关键作用)已显示出对某些真菌生长的最大抑制作用,表明在抗真菌应用中具有潜力 (Saíz-urra 等,2009).

哌啶衍生物的合成:研究还集中在合成各种哌啶衍生物,它们在制药和化学工业中具有应用。例如,反式-4-氨基-1-苄基-3-羟基哌啶是由 1-苄基-3,4-环氧哌啶的区域和立体选择性胺化合成的 (Veselov 等,2009).

安全和危害

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

未来方向

This involves identifying areas of further research or potential applications of the compound.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s always best to refer to scientific literature and databases. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.

属性

IUPAC Name |

benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLBBGOZRXENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500451 | |

| Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

CAS RN |

1076199-00-2 | |

| Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)

![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)